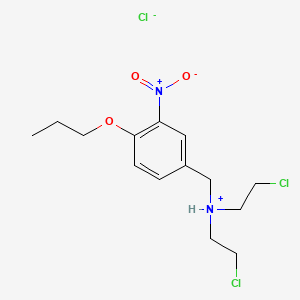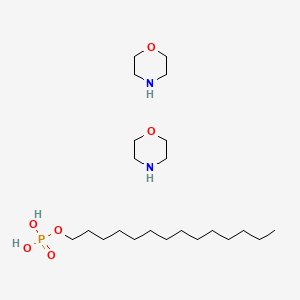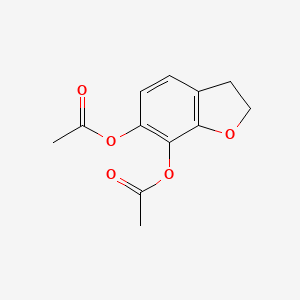
N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium chloride: is a chemical compound known for its unique structure and properties. It is primarily used in experimental and research settings due to its specific chemical characteristics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium chloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Nitration: The nitration of 4-propoxybenzyl chloride to form 3-nitro-4-propoxybenzyl chloride.
Alkylation: The alkylation of the nitro compound with 2-chloroethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Major Products Formed
Substitution: The major products are typically derivatives where the chloroethyl groups are replaced by other nucleophiles.
Reduction: The major product is the corresponding amine derivative of the compound.
科学研究应用
Bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of its nitro and chloroethyl functional groups.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium chloride involves its interaction with nucleophiles and its ability to undergo reduction reactions. The nitro group can be reduced to an amine, which can then interact with various biological targets. The chloroethyl groups can participate in substitution reactions, leading to the formation of new compounds with different properties .
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the nitro and propoxyphenyl groups.
Nitrobenzyl chloride: Contains a nitro group and a benzyl chloride moiety but lacks the chloroethyl groups.
属性
CAS 编号 |
77905-53-4 |
|---|---|
分子式 |
C14H21Cl3N2O3 |
分子量 |
371.7 g/mol |
IUPAC 名称 |
bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C14H20Cl2N2O3.ClH/c1-2-9-21-14-4-3-12(10-13(14)18(19)20)11-17(7-5-15)8-6-16;/h3-4,10H,2,5-9,11H2,1H3;1H |
InChI 键 |
JPRJPOPXYBVDDK-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)





![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)



